REACTION_SMILES
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[Br:13][c:14]1[cH:15][c:16]([NH2:17])[cH:18][cH:19][cH:20]1.[CH3:1][S:2][c:3]1[c:4]2[c:5]([n:6][cH:7][n:8]1)[cH:9][n:10][cH:11][cH:12]2>>[c:3]1([NH:17][c:16]2[cH:15][c:14]([Br:13])[cH:20][cH:19][cH:18]2)[c:4]2[c:5]([n:6][cH:7][n:8]1)[cH:9][n:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncnc2cnccc12
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Name
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Type
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product
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Smiles
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Brc1cccc(Nc2ncnc3cnccc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |